mGluR7 Antagonist Potency Comparison: MMPIP vs XAP044 in Calcium Mobilization and LTP Assays
In recombinant CHO cells co-expressing rat mGluR7 with promiscuous Gα15 protein, MMPIP inhibits L-AP4-induced intracellular calcium mobilization with an IC50 of 26 nM [1]. Under comparable assay conditions using the same calcium mobilization readout, the alternative mGluR7 NAM XAP044 demonstrates an IC50 of 88 nM for inhibition of lateral amygdala long-term potentiation in wild-type mouse brain slices . This represents a 3.4-fold greater potency for MMPIP in cell-based functional assays, though direct head-to-head comparison under identical assay conditions is not available in the published literature.
| Evidence Dimension | Functional antagonist potency (IC50) |
|---|---|
| Target Compound Data | 26 nM (calcium mobilization, CHO-rat mGluR7/Gα15 cells, L-AP4-stimulated) |
| Comparator Or Baseline | XAP044: 88 nM (LTP inhibition, mouse lateral amygdala brain slices) |
| Quantified Difference | MMPIP IC50 is 3.4-fold lower (more potent) than XAP044 IC50 |
| Conditions | MMPIP: CHO cells co-expressing rat mGluR7 with Gα15, L-AP4 agonist stimulation; XAP044: wild-type mouse lateral amygdala brain slice LTP |
Why This Matters
For in vitro pharmacological studies requiring maximal mGluR7 blockade at lower compound concentrations, MMPIP's 3.4-fold higher potency enables reduced DMSO carryover and minimized off-target effects at high micromolar ranges.
- [1] Suzuki G, Tsukamoto N, Fushiki H, Kawagishi A, Nakamura M, Kurihara H, Mitsuya M, Ohkubo M, Ohta H. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. J Pharmacol Exp Ther. 2007;323(1):147-156. View Source
